4,6-Diiodo-2-methylpyrimidin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-diiodo-2-methylpyrimidin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5I2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBWPBVWDZISGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)I)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5I2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4,6 Diiodo 2 Methylpyrimidin 5 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrimidine (B1678525) Amines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-poor aromatic and heteroaromatic systems. nih.govnih.gov The mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org The presence of electron-withdrawing nitrogen atoms within the pyrimidine ring significantly lowers the energy barrier for nucleophilic attack, making halogenated pyrimidines prime candidates for SNAr reactions. nih.govmdpi.com
The halogen atoms at the C4 and C6 positions of the pyrimidine ring are excellent leaving groups in SNAr reactions. Due to the higher reactivity of C-I bonds compared to C-Cl or C-Br bonds, 4,6-diiodo-2-methylpyrimidin-5-amine is expected to be highly reactive towards a wide array of nucleophiles. These include oxygen-based nucleophiles (alkoxides, phenoxides), sulfur-based nucleophiles (thiolates), and various amines. mdpi.comsemanticscholar.org
For symmetrically substituted 4,6-dihalopyrimidines, reactions with nucleophiles can lead to mono- or di-substituted products depending on the stoichiometry and reaction conditions. mdpi.com Studies on the analogous 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that SNAr amination reactions proceed efficiently with various aliphatic, cyclic, aromatic, and benzylic amines, typically in the presence of a base like triethylamine (B128534) in a protic solvent such as ethanol. mdpi.com
Table 1: Representative SNAr Reactions on a Halogenated Pyrimidine Amine Analog Data based on reactions with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.
| Nucleophile | Product (Monosubstituted) | Conditions | Reference |
| Indoline | 2-amino-4-(indolin-1-yl)-6-chloropyrimidine-5-carbaldehyde | NaOH, Ethanol, rt, 1h | mdpi.com |
| Benzylamine | 2-amino-4-(benzylamino)-6-chloropyrimidine-5-carbaldehyde | TEA, Ethanol, reflux, 3h | mdpi.com |
| Morpholine | 2-amino-4-chloro-6-morpholinopyrimidine-5-carbaldehyde | TEA, Ethanol, reflux, 3h | mdpi.com |
This table illustrates the displacement of a single chloride substituent on a related pyrimidine core. Similar reactivity is anticipated for the diiodo- analog, likely under even milder conditions.
Chemoselectivity, the preferential reaction of one functional group over another, is a critical consideration in organic synthesis. nih.govnih.gov In the context of polysubstituted pyrimidines, the competition between different leaving groups or the regioselectivity of nucleophilic attack is of paramount importance.
To understand the principles of chemoselectivity, it is instructive to examine related electrophiles containing different classes of leaving groups. For instance, studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) have revealed distinct selectivity patterns with amine nucleophiles. The methylsulfonyl group (SO2Me) and the chlorine atoms are both viable leaving groups. The outcome of the reaction is highly dependent on the nature of the amine and the reaction conditions.
It has been demonstrated that in the presence of weak bases, nucleophiles like anilines and secondary aliphatic amines selectively displace a chloride group. chemrxiv.org Conversely, deprotonated anilines can selectively displace the sulfone group. Sterically and electronically unbiased primary aliphatic amines have been shown to selectively displace the sulfone group over the chloride in this specific system. chemrxiv.org This highlights the subtle interplay of factors that govern which leaving group is preferentially substituted.
The regioselectivity of SNAr reactions on pyrimidine rings is governed by a combination of steric and electronic factors. nih.gov For non-symmetrical dihalopyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position. nih.govnih.gov This preference is attributed to the greater ability of the para nitrogen (N1) to stabilize the negative charge of the Meisenheimer intermediate compared to the ortho nitrogen (N3).
However, this selectivity can be reversed by the electronic properties of other substituents on the ring. An electron-donating group at the C5 position can direct substitution to the C2 position, while a C5 electron-withdrawing group strongly favors C4 substitution. nih.gov Furthermore, the steric bulk of both the incoming nucleophile and the substituents on the pyrimidine ring can influence the site of attack. In the case of this compound, the C4 and C6 positions are electronically equivalent. Therefore, in a reaction with one equivalent of a nucleophile, a mixture of mono-substituted products would be expected, unless directing effects from the C2-methyl or C5-amine groups come into play. The amino group at C5 is strongly electron-donating, which deactivates the adjacent C4 and C6 positions towards nucleophilic attack, though they remain sufficiently electrophilic for substitution to occur.
Chemoselectivity in Reactions with Various Amine Nucleophiles
Cross-Coupling Reactions Involving Iodine Substituents on the Pyrimidine Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have become indispensable in pharmaceutical and materials chemistry. mdpi.commdpi.com The C-I bonds of this compound are ideal handles for such transformations, as aryl iodides are among the most reactive aryl halides in the key oxidative addition step of the catalytic cycle. nih.gov
A variety of palladium-catalyzed cross-coupling reactions can be applied to halogenated pyrimidines, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. nih.govorganic-chemistry.orgnih.gov These reactions allow for the introduction of aryl, heteroaryl, alkyl, amine, and alkynyl groups onto the pyrimidine core.
The Suzuki-Miyaura coupling , which pairs an organoboron reagent with a halide, is widely used for C-C bond formation. Studies on dichloropyrimidines have shown that regioselective mono- or di-arylation can be achieved by carefully controlling the reaction conditions, such as the catalyst, base, and solvent. nih.govmdpi.com Given the higher reactivity of C-I bonds, sequential and regioselective Suzuki couplings on this compound should be readily achievable, allowing for the stepwise introduction of two different aryl or heteroaryl groups.
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. nih.govwikipedia.orglibretexts.org This reaction would allow for the substitution of the iodine atoms in this compound with a vast range of primary and secondary amines, providing access to highly functionalized diaminopyrimidines. nih.gov The development of specialized phosphine (B1218219) ligands has enabled the coupling of even challenging substrates under mild conditions. nih.gov
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Dihalopyrimidine Systems
| Reaction Type | Halopyrimidine | Coupling Partner | Catalyst/Ligand | Product Type | Reference |
| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | 2-Chloro-4-phenylpyrimidine | nih.govmdpi.com |
| Suzuki-Miyaura | 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenyl boronic acid | Pd(PPh3)4 | 2,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | academie-sciences.fr |
| Buchwald-Hartwig | 4-Iodo-1H-1-tritylpyrazole | Piperidine | Pd(dba)2 / tBuDavePhos | 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole | nih.gov |
| Buchwald-Hartwig | Aryl Bromides | Primary Amines | Palladium-Josiphos catalyst | N-Aryl Amines | nih.gov |
This table showcases the versatility of palladium-catalyzed reactions on related halo-heterocycles. The C-I bonds of this compound are expected to undergo these transformations with high efficiency.
Functionalization of the Pyrimidine Core via Modern Coupling Chemistry
The diiodo-substituted pyrimidine core of this compound is amenable to a variety of modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. These reactions are fundamental to the construction of complex molecular architectures based on the pyrimidine scaffold.
Substantial research has been dedicated to the selective functionalization of dihalopyrimidines, with Suzuki-Miyaura and Sonogashira couplings being prominently featured. The differential reactivity of the iodine atoms at the C4 and C6 positions, influenced by the electronic effects of the amino and methyl groups, can, in principle, be exploited for sequential and site-selective functionalization.
| Coupling Reaction | Reagent/Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4) | Aryl/heteroaryl substituted pyrimidines |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, base (e.g., amine) | Alkynyl-substituted pyrimidines |
While specific examples for Stille, Heck, and Negishi couplings on this compound are not extensively documented in readily available literature, the general reactivity of diiodopyrimidines suggests their applicability. These reactions would theoretically proceed as follows:
Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst to form carbon-carbon bonds.
Heck Reaction: Palladium-catalyzed reaction with alkenes to introduce vinyl substituents.
Negishi Coupling: Cross-coupling with organozinc reagents, catalyzed by nickel or palladium complexes.
The successful application of these methods would further broaden the synthetic utility of this diiodinated pyrimidine derivative.
Transformations and Reactions Involving the C-5 Amino Group
The C-5 amino group of this compound is a key functional handle for a variety of chemical transformations, most notably in the synthesis of fused heterocyclic systems. The nucleophilicity of this amino group allows it to participate in cyclization reactions with suitable electrophilic partners.
A significant application of this reactivity is in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. These fused ring systems are of interest in medicinal chemistry due to their diverse biological activities. The general synthetic strategy involves the reaction of the 5-aminopyrimidine (B1217817) with various reagents to construct the second pyrimidine ring. For instance, three-component coupling reactions of 6-aminopyrimidines with aldehydes and active methylene (B1212753) compounds can lead to the formation of pyrimido[4,5-b]quinolines and related fused systems. sharif.eduresearchgate.net
Furthermore, the amino group can undergo reactions typical of primary aromatic amines. Although specific examples with this compound are scarce in the literature, analogous reactions on other 5-aminopyrimidines suggest the following possibilities:
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various nucleophilic substitution reactions. researchgate.net
Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form the corresponding amides.
N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl substituents on the amino group.
These transformations provide further avenues for the diversification of the pyrimidine scaffold.
Mechanistic Studies Pertaining to Pyrimidine Functionalization and Reactivity
The functionalization and reactivity of this compound are governed by the interplay of electronic and steric factors, which are elucidated through mechanistic studies. These studies provide a deeper understanding of the reaction pathways and the roles of various reaction components.
Elucidation of Proposed Reaction Pathways and Intermediates
The mechanisms of palladium-catalyzed cross-coupling reactions on the diiodinated pyrimidine core are generally understood to follow a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
In the context of a Suzuki-Miyaura coupling , the proposed pathway begins with the oxidative addition of a palladium(0) catalyst to one of the C-I bonds of the pyrimidine ring, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, which results in the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst.
For the Sonogashira coupling , the mechanism is similar but involves a copper(I) co-catalyst. The terminal alkyne reacts with the copper(I) salt to form a copper acetylide. This species then undergoes transmetalation with the palladium(II) intermediate formed from the oxidative addition of the diiodopyrimidine. Subsequent reductive elimination yields the alkynylated pyrimidine and regenerates the palladium(0) catalyst.
The regioselectivity of these reactions on the unsymmetrical this compound is a critical aspect. The electronic environment of the C4 and C6 positions, influenced by the adjacent amino and methyl groups, can lead to preferential reaction at one site over the other. Detailed computational and experimental studies would be necessary to fully rationalize the observed selectivity.
Role of Catalysts, Ligands, and Reaction Conditions in Directing Transformations
The choice of catalyst, ligands, and reaction conditions plays a pivotal role in the outcome of the functionalization reactions of this compound. These factors can influence the reaction rate, yield, and selectivity.
The catalyst precursor itself can also affect the reaction. Different palladium sources, such as Pd(PPh3)4 or Pd2(dba)3, can exhibit varying activities depending on the specific reaction. The choice of the base is crucial in Suzuki-Miyaura couplings, as it facilitates the transmetalation step. Similarly, the solvent can have a significant impact on the solubility of the reactants and the stability of the catalytic species.
For transformations involving the C-5 amino group, the reaction conditions are equally important. In cyclization reactions, the choice of catalyst (acid or base) and temperature can determine the reaction pathway and the structure of the resulting fused ring system. For example, the synthesis of pyrimido[4,5-d]pyrimidines can be achieved under various conditions, including the use of a reusable magnetic catalyst under solvent-free conditions, highlighting the importance of developing environmentally benign synthetic protocols. sharif.edu
Theoretical and Computational Investigations of 4,6 Diiodo 2 Methylpyrimidin 5 Amine
Electronic Structure Analysis Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. researchgate.net By solving the Schrödinger equation within the DFT framework, typically using functionals like B3LYP and basis sets such as 6-311++G(d,p), fundamental properties of 4,6-Diiodo-2-methylpyrimidin-5-amine can be determined. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. acs.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrimidine (B1678525) ring, while the LUMO would likely be distributed across the pyrimidine ring and the electron-withdrawing iodine atoms.
Table 1: Illustrative FMO Parameters Calculated via DFT
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.50 |
| Energy Gap (ΔE) | 4.75 |
Note: The data presented is illustrative and represents typical values for similar heterocyclic compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.de
In an MEP map, different colors represent varying levels of electrostatic potential. Typically, red indicates regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue represents areas of low electron density and positive potential, indicating sites prone to nucleophilic attack. researchgate.net Green and yellow denote regions with intermediate or near-zero potential. researchgate.net
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrimidine ring and the lone pair of the amino group, making these the primary sites for hydrogen bonding and interactions with electrophiles.
Positive Potential (Blue): Located around the hydrogen atoms of the amino and methyl groups, as well as potentially a region of positive potential on the iodine atoms known as a "sigma-hole," which can participate in halogen bonding. researchgate.net
This analysis is crucial for predicting non-covalent interactions and identifying the most probable sites for molecular recognition and chemical reactions.
The structure of this compound is inherently asymmetric due to the arrangement of its various substituents (iodo, methyl, and amino groups) around the pyrimidine core. The presence of highly electronegative nitrogen and iodine atoms, combined with the electropositive nature of hydrogen atoms, leads to a significant separation of charge. Computational calculations are used to determine the magnitude and direction of the net molecular dipole moment. nsf.gov This information is vital for understanding how the molecule will orient itself in an electric field and interact with other polar molecules and solvents.
Table 2: Illustrative Calculated Dipole Moment Components
| Component | Value (Debye) |
|---|---|
| μx | 1.85 |
| μy | -0.95 |
| μz | 0.20 |
| Total Dipole Moment (μ) | 2.08 |
Note: The data presented is illustrative and represents typical values for similar heterocyclic compounds.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and assign spectral features.
NMR spectroscopy is a primary technique for molecular structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. rsc.orgnrel.govmdpi.com These theoretical predictions serve as a powerful tool for assigning peaks in experimental spectra and confirming the proposed structure of a synthesized compound. nih.gov
For this compound, DFT would calculate the magnetic shielding tensors for each nucleus. The chemical shifts are then determined relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). The predicted shifts would reflect the unique electronic environment of each atom. For example, the carbon atoms bonded to the electronegative iodine atoms (C4 and C6) would be expected to have distinct chemical shifts compared to the other ring carbons. Similarly, the protons of the methyl group and the amino group would exhibit characteristic signals.
Table 3: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|
| C2 | - | 165.2 |
| C4 | - | 85.5 |
| C5 | - | 145.8 |
| C6 | - | 85.9 |
| CH3 | 2.55 | 24.1 |
| NH2 | 5.80 | - |
Note: The data presented is illustrative and represents typical values for similar heterocyclic compounds.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. nih.gov DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental IR and Raman spectra. researchgate.netnih.gov
The theoretical vibrational spectrum for this compound would show characteristic frequencies corresponding to specific bond stretching, bending, and wagging motions. Key expected vibrational modes include:
N-H stretching of the amino group (typically around 3300-3500 cm⁻¹). ijirset.com
C-H stretching of the methyl group (around 2900-3000 cm⁻¹).
C=N and C=C stretching within the pyrimidine ring (1400-1650 cm⁻¹).
N-H bending (around 1600 cm⁻¹). ijirset.com
C-I stretching modes at lower frequencies (typically below 600 cm⁻¹).
By comparing the calculated frequencies (often scaled to correct for anharmonicity and basis set limitations) with the experimental spectra, a detailed and reliable assignment of the observed vibrational bands can be achieved.
Table 4: Illustrative Predicted Vibrational Frequencies and Assignments
| Frequency (cm-1) | Vibrational Mode | Spectroscopy |
|---|---|---|
| 3450 | N-H Asymmetric Stretch | IR/Raman |
| 3360 | N-H Symmetric Stretch | IR/Raman |
| 2985 | C-H Stretch (Methyl) | IR/Raman |
| 1620 | N-H Scissoring (Bending) | IR |
| 1580 | C=N/C=C Ring Stretch | IR/Raman |
| 540 | C-I Stretch | Raman |
Note: The data presented is illustrative and represents typical values for similar heterocyclic compounds.
Conformational Analysis and Exploration of Molecular Dynamics
No specific studies on the conformational analysis or molecular dynamics of this compound are available in the current scientific literature. Such an analysis would typically involve computational methods to identify the most stable three-dimensional shapes (conformers) of the molecule and simulate its movements over time.
In Silico Prediction of Chemical Reactivity, Regioselectivity, and Stereoselectivity
There are no published in silico predictions concerning the chemical reactivity, regioselectivity, or stereoselectivity of this compound. These studies would involve using computational models to predict how and where the molecule is most likely to react.
Quantum Mechanical Insights into Fundamental Reaction Mechanisms
Quantum mechanical studies to elucidate the fundamental reaction mechanisms involving this compound have not been reported. These types of investigations would provide a detailed, electron-level understanding of the pathways of reactions involving this compound.
Academic Applications and Advanced Derivatization Strategies for 4,6 Diiodo 2 Methylpyrimidin 5 Amine
Utilization as Synthetic Intermediates in the Construction of Complex Organic Molecules
The di-iodinated pyrimidine (B1678525) core of 4,6-diiodo-2-methylpyrimidin-5-amine provides two reactive sites for carbon-carbon and carbon-heteroatom bond formation, making it a powerful intermediate in the synthesis of intricate organic molecules. The differential reactivity of the iodine atoms can be exploited for sequential and site-selective functionalization, paving the way for the creation of diverse and complex molecular scaffolds.
Precursors for the Synthesis of Advanced Pyrimidine-Based Scaffolds
In the realm of medicinal chemistry and materials science, the development of novel pyrimidine-based scaffolds is of significant interest. This compound is a key precursor in the synthesis of such advanced structures. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, the iodo groups can be readily replaced with a wide array of aryl, heteroaryl, and alkynyl moieties. nobelprize.orgdntb.gov.ua This allows for the systematic modification of the pyrimidine core, leading to the generation of compounds with tailored electronic and steric properties. For instance, the sequential coupling of different boronic acids can lead to asymmetrically substituted 4,6-diaryl-2-methylpyrimidin-5-amines, which are challenging to synthesize through other methods. researchgate.net
Role in the Modular Synthesis of Diverse Heterocyclic Frameworks for Research
The concept of modular synthesis, which involves the assembly of complex molecules from simpler, interchangeable building blocks, is a cornerstone of modern organic chemistry. This compound is an exemplary tool for this approach in the construction of diverse heterocyclic frameworks. The two iodine atoms serve as handles for the introduction of various functionalities, which can then participate in subsequent intramolecular cyclization reactions to form fused ring systems.
For example, Sonogashira coupling with terminal alkynes bearing a suitably positioned functional group can be followed by an intramolecular cyclization to afford fused pyrimidine systems such as pyrido[2,3-d]pyrimidines. Similarly, coupling with ortho-functionalized arylboronic acids can lead to the formation of other fused heterocyclic systems. This modular approach allows for the rapid generation of a multitude of heterocyclic frameworks from a single, readily accessible starting material. semanticscholar.org
Design and Synthesis of Pyrimidine-Derived Libraries for Academic Screening
The generation of chemical libraries for high-throughput screening is a critical component of academic drug discovery and chemical biology research. acs.orgnih.govnih.gov this compound provides a robust scaffold for the creation of diverse pyrimidine-derived libraries. The ability to perform sequential and divergent cross-coupling reactions at the C4 and C6 positions allows for the introduction of a wide range of substituents from commercially available building blocks.
This "diversity-oriented synthesis" approach enables the creation of large collections of structurally related yet diverse molecules. nih.gov For example, a library can be constructed by first coupling a set of boronic acids at the C4 position, followed by the coupling of a different set of alkynes at the C6 position, resulting in a matrix of unique compounds. These libraries are invaluable for screening against various biological targets to identify novel hits for further development.
Elucidation of Structure-Reactivity Relationships in Pyrimidin-5-amine Derivatives
Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to the design of new synthetic methods and the prediction of reaction outcomes. The this compound scaffold, with its multiple reactive sites, provides an excellent platform for studying these relationships in pyrimidin-5-amine derivatives.
By systematically varying the electronic and steric properties of substituents introduced at the C4 and C6 positions, researchers can probe their influence on the reactivity of the amino group at C5 and the pyrimidine ring itself. For example, the introduction of electron-withdrawing groups via Suzuki coupling would be expected to decrease the nucleophilicity of the C5-amino group, while electron-donating groups would have the opposite effect. Such studies provide valuable insights into the fundamental principles of heterocyclic chemistry.
Development of Novel Methodologies and Synthetic Protocols in Pyrimidine Chemistry
The unique reactivity of this compound has spurred the development of novel synthetic methodologies and protocols within pyrimidine chemistry. The presence of two reactive iodine atoms has made it a key substrate for optimizing and expanding the scope of palladium-catalyzed cross-coupling reactions. researchgate.net
Researchers have focused on developing catalyst systems that allow for selective mono- or di-functionalization of the diiodopyrimidine core. researchgate.net Furthermore, the development of one-pot, sequential coupling reactions starting from this compound streamlines the synthesis of complex pyrimidine derivatives, increasing efficiency and reducing waste. These methodological advancements are not only applicable to this specific compound but also contribute to the broader field of heterocyclic synthesis. researchgate.net
Exploration of Interaction Mechanisms with Biological Macromolecules (Non-Clinical Contexts)
In academic research, understanding how small molecules interact with biological macromolecules such as proteins and nucleic acids is crucial for elucidating biological processes and for the rational design of new therapeutic agents. Derivatives of this compound, with their diverse three-dimensional structures, are valuable tools for these non-clinical investigations.
By synthesizing a library of derivatives with varied substituents, researchers can use biophysical techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) to study their binding to specific macromolecules. These studies can reveal key structure-activity relationships (SAR), identifying the molecular features that are critical for binding affinity and selectivity. For example, such studies might reveal that a particular substituent at the C4 position forms a critical hydrogen bond with an amino acid residue in a protein's active site, providing a rationale for its observed biological activity in a screening assay. nih.govnih.gov
Molecular Docking Studies for Ligand-Target Interactions
While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of aminopyrimidine derivatives has been the subject of numerous computational studies to elucidate their binding modes with various biological targets. These studies provide a framework for predicting the potential interactions of this compound with protein active sites.
Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, this technique is instrumental in understanding how a ligand, such as a pyrimidine derivative, might interact with a protein target at the molecular level. Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In the case of this compound, the amino group at the 5-position and the pyrimidine ring nitrogens can be predicted to form key hydrogen bonds with amino acid residues like aspartate, glutamate, or asparagine in a target protein's active site. The iodine atoms, being large and lipophilic, could engage in halogen bonding or occupy hydrophobic pockets, potentially enhancing binding affinity. The methyl group at the 2-position can also contribute to hydrophobic interactions.
A hypothetical molecular docking study of this compound against a kinase target might reveal the interactions summarized in the table below.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues in a Kinase Active Site |
| Hydrogen Bonding | 5-amino group, pyrimidine ring nitrogens | Asp, Glu, Asn, Gln, backbone carbonyls/amides |
| Halogen Bonding | 4-iodo, 6-iodo | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
| Hydrophobic Interactions | 2-methyl group, pyrimidine ring | Ala, Val, Leu, Ile, Phe, Trp |
Prediction of Specific Inhibitory Effects via in silico Methodologies
In silico methodologies encompass a range of computational techniques that can predict the biological activity of a molecule before it is synthesized and tested in a laboratory. These methods are crucial in modern drug discovery for prioritizing compounds for synthesis and reducing the time and cost of research. For this compound, in silico tools can be employed to predict its potential inhibitory effects against various targets.
Another powerful in silico technique is pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. By comparing the structure of this compound to known pharmacophore models of various enzyme inhibitors, it is possible to predict its potential targets. For example, many kinase inhibitor pharmacophores include a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic features, all of which are present in the structure of this compound.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the drug-likeness of this compound. mdpi.com These predictions are based on its structural features and can provide insights into its potential bioavailability and toxicity, which are critical factors for the development of a successful drug. For example, Lipinski's rule of five is a commonly used guideline to evaluate drug-likeness. nih.gov
Based on its structure, the following in silico predictions for this compound can be hypothesized:
| Predicted Property | Predicted Outcome for this compound | Rationale |
| Potential Biological Targets | Kinases, Dihydrofolate Reductase (DHFR) | The aminopyrimidine scaffold is a known hinge-binding motif for many kinases. The structure also shares similarities with antifolate drugs. |
| Lipinski's Rule of Five Compliance | Likely to be compliant | The molecular weight and number of hydrogen bond donors/acceptors are within the typical ranges for drug-like molecules. The lipophilicity would need to be calculated but is expected to be within an acceptable range. |
| Potential for Inhibition | Moderate to high | The presence of two reactive iodine atoms allows for derivatization to optimize binding and inhibitory activity against specific targets. |
Future Research Directions and Emerging Trends for Diiodinated Pyrimidin-5-amines
The field of medicinal chemistry is constantly evolving, with a continuous search for novel molecular scaffolds and synthetic methodologies to address unmet medical needs. researchgate.net Diiodinated pyrimidin-5-amines, such as this compound, represent a promising class of compounds with significant potential for future research and development.
One of the most significant future directions for this class of compounds lies in their use as versatile building blocks in diversity-oriented synthesis. The two iodine atoms can be selectively functionalized using a variety of modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of large libraries of structurally diverse pyrimidine derivatives. These libraries can then be screened against a wide range of biological targets to identify novel hits for drug discovery programs.
Another emerging trend is the application of computational chemistry and artificial intelligence in the design of novel pyrimidine-based inhibitors. nih.gov By combining in silico screening, molecular docking, and machine learning algorithms, it is possible to predict the most promising derivatives of this compound for synthesis and biological evaluation. This data-driven approach can significantly accelerate the drug discovery process and increase the likelihood of success.
Furthermore, the development of novel and more efficient synthetic methods for the preparation and derivatization of polysubstituted pyrimidines is an active area of research. mdpi.com This includes the exploration of new catalytic systems and green chemistry approaches to make the synthesis of these compounds more sustainable and cost-effective.
The unique electronic properties of diiodinated pyrimidines also make them interesting candidates for the development of chemical probes and diagnostic agents. The iodine atoms could be replaced with fluorescent tags or other reporter groups to visualize biological processes or to develop new diagnostic assays.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,6-Diiodo-2-methylpyrimidin-5-amine, and how do reaction conditions influence iodine substitution efficiency?
- Methodology : Nucleophilic substitution of chloro or hydroxyl precursors with iodine sources (e.g., KI, I₂) under controlled temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO. Catalyst choice (e.g., CuI) and stoichiometric excess of iodine reagents improve substitution efficiency .
- Key Considerations : Monitor reaction progress via TLC/HPLC. Iodination is sensitive to steric hindrance; the methyl group at position 2 may require extended reaction times compared to non-methylated analogs .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?
- Techniques :
- ¹H/¹³C NMR : Look for deshielding of pyrimidine ring protons (e.g., H-5) due to iodine's electron-withdrawing effect. Methyl protons at position 2 appear as a singlet near δ 2.5 ppm .
- Mass Spectrometry : High-resolution MS confirms molecular weight (expected [M+H]⁺ ~ 432 g/mol for C₅H₆I₂N₃). Isotopic patterns for iodine (I²⁷/I¹²⁷) aid identification .
- IR Spectroscopy : N-H stretching (~3350 cm⁻¹) and C-I vibrations (~500 cm⁻¹) are diagnostic .
Q. What purification strategies are recommended for halogenated pyrimidines like this compound?
- Methods :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences. Slow cooling enhances crystal purity .
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:2) separates iodine-substituted products from unreacted precursors.
- Purity Validation : HPLC with UV detection at 254 nm; ≥95% purity is typical for research-grade material .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software validate the molecular structure of this compound, especially regarding iodine positioning?
- Procedure :
Grow single crystals via slow evaporation in acetonitrile or DCM.
Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å).
Refine with SHELXL: Iodine atoms exhibit high electron density, enabling precise positional mapping. Hydrogen bonding (N-H⋯N/I) and π-stacking interactions stabilize the crystal lattice .
- Outcome : Crystallographic data (e.g., bond lengths, angles) resolve ambiguities in iodine substitution patterns and confirm regioselectivity .
Q. What strategies resolve contradictions between computational modeling and experimental data in the electronic properties of diiodopyrimidines?
- Approach :
- DFT Calculations : Compare HOMO/LUMO energies and electrostatic potential maps with experimental UV-Vis and cyclic voltammetry data. Discrepancies may arise from solvent effects or crystal packing forces .
- Statistical Validation : Use Bland-Altman plots or ANOVA to assess systematic biases. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental results .
Q. How to design structure-activity relationship (SAR) studies for this compound derivatives to optimize biological activity?
- Framework :
Derivatization : Replace iodine with bioisosteres (e.g., Br, CF₃) or modify the methyl group to assess steric/electronic impacts .
Assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence polarization or SPR. Correlate IC₅₀ values with substituent electronegativity and lipophilicity (logP) .
Crystallographic Insights : Co-crystallize derivatives with target proteins to identify binding interactions (e.g., halogen bonding with I⋯O/N motifs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
